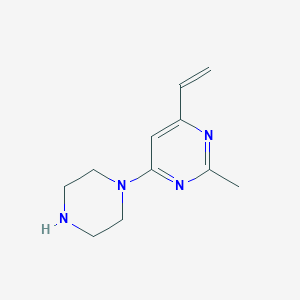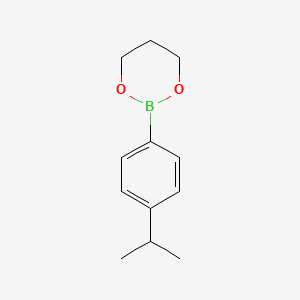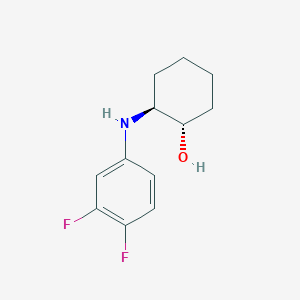
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a cyclohexanol core with an amino group substituted by a 3,4-difluorophenyl group, making it a unique structure with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,4-difluoroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch or continuous flow reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction efficiency.
Purification and Quality Control: Advanced purification methods and stringent quality control measures are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways. For example, it may be investigated for its ability to inhibit certain enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol: A stereoisomer with similar properties but different spatial arrangement.
(1S,2S)-2-((3,4-Dichlorophenyl)amino)cyclohexan-1-ol: A compound with a similar structure but different substituents on the phenyl ring.
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclopentan-1-ol: A compound with a similar functional group but a different ring size.
Uniqueness
(1S,2S)-2-((3,4-Difluorophenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of difluorophenyl substitution. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable tool for exploring new chemical reactions, understanding biological mechanisms, and developing therapeutic agents.
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
(1S,2S)-2-(3,4-difluoroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15F2NO/c13-9-6-5-8(7-10(9)14)15-11-3-1-2-4-12(11)16/h5-7,11-12,15-16H,1-4H2/t11-,12-/m0/s1 |
InChI Key |
LQZRIOTXZQPVPR-RYUDHWBXSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2=CC(=C(C=C2)F)F)O |
Canonical SMILES |
C1CCC(C(C1)NC2=CC(=C(C=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
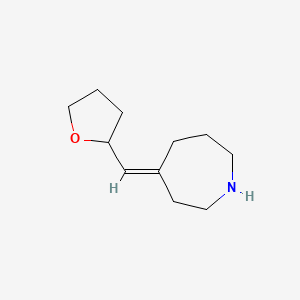
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
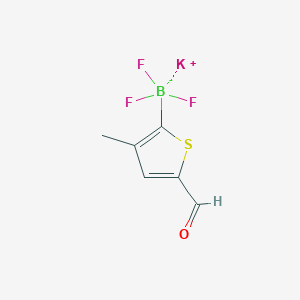
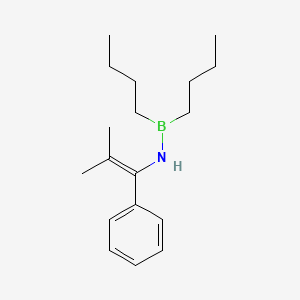

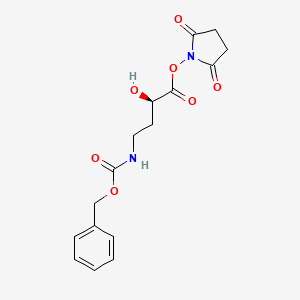
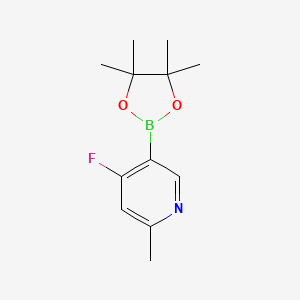
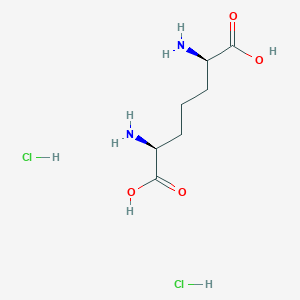
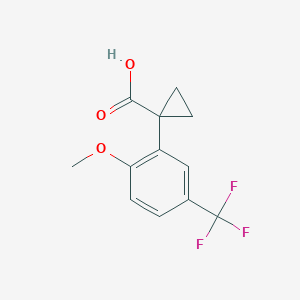
![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
